![molecular formula C17H13N3O3 B14703219 1-[2-(4-Methyl-3-nitrophenyl)hydrazinylidene]naphthalen-2(1H)-one CAS No. 25060-05-3](/img/structure/B14703219.png)
1-[2-(4-Methyl-3-nitrophenyl)hydrazinylidene]naphthalen-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(4-Methyl-3-nitrophenyl)hydrazinylidene]naphthalen-2(1H)-one is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a naphthalene ring fused with a hydrazinylidene group and a nitrophenyl moiety. Its distinct chemical properties make it a valuable subject of study for various scientific applications.
Méthodes De Préparation
The synthesis of 1-[2-(4-Methyl-3-nitrophenyl)hydrazinylidene]naphthalen-2(1H)-one typically involves the reaction of 2-naphthaldehyde with 4-methyl-3-nitrophenylhydrazine under specific conditions. One common method includes the use of ethanolic sodium hydroxide at room temperature for several hours, resulting in high yields of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of the nitro group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings, using reagents such as halogens or alkylating agents.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the specific reagents used.
Applications De Recherche Scientifique
1-[2-(4-Methyl-3-nitrophenyl)hydrazinylidene]naphthalen-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.
Medicine: Research has indicated its potential use in developing new drugs for treating various diseases, including infections and cancers.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals due to its stable chemical structure.
Mécanisme D'action
The mechanism by which 1-[2-(4-Methyl-3-nitrophenyl)hydrazinylidene]naphthalen-2(1H)-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes. In cancer research, it may interfere with cellular signaling pathways, leading to apoptosis or inhibition of cell proliferation .
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 1-[2-(4-Methyl-3-nitrophenyl)hydrazinylidene]naphthalen-2(1H)-one stands out due to its unique combination of a naphthalene ring and a nitrophenyl hydrazinylidene group. Similar compounds include:
1-(4-Nitrophenyl)-2-naphthylhydrazine: Lacks the methyl group, resulting in different chemical properties.
1-(4-Methylphenyl)-2-naphthylhydrazine: Lacks the nitro group, affecting its reactivity and applications.
1-(4-Methyl-3-nitrophenyl)-2-naphthylhydrazine: Similar structure but different positioning of functional groups, leading to variations in chemical behavior and applications.
Propriétés
Numéro CAS |
25060-05-3 |
|---|---|
Formule moléculaire |
C17H13N3O3 |
Poids moléculaire |
307.30 g/mol |
Nom IUPAC |
1-[(4-methyl-3-nitrophenyl)diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C17H13N3O3/c1-11-6-8-13(10-15(11)20(22)23)18-19-17-14-5-3-2-4-12(14)7-9-16(17)21/h2-10,21H,1H3 |
Clé InChI |
VRUWHFQTXRLIKX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)N=NC2=C(C=CC3=CC=CC=C32)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



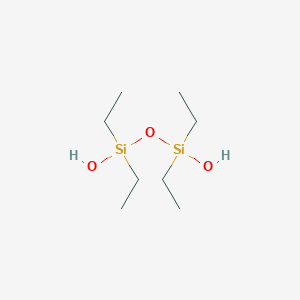
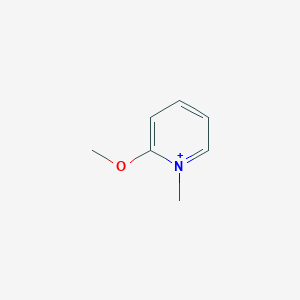
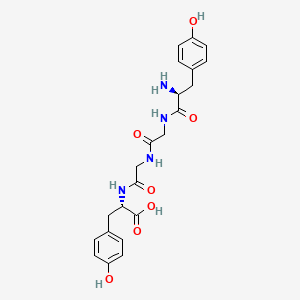
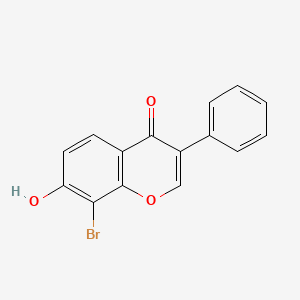


![(NZ)-N-[(2-amino-5-nitrophenyl)-phenylmethylidene]hydroxylamine](/img/structure/B14703158.png)

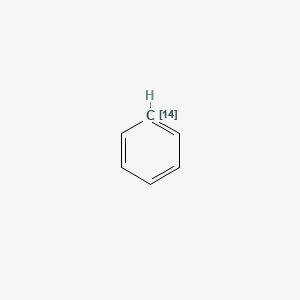
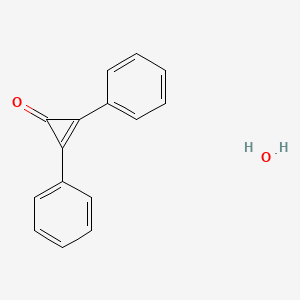

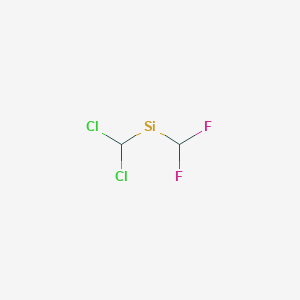
![1,2,4,5-Tetramethyl-3-[(2,4,6-trimethylphenyl)methyl]benzene](/img/structure/B14703202.png)
